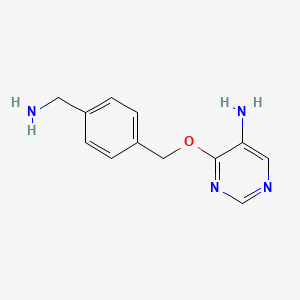
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine involves several steps. One common synthetic route includes the reaction of benzylamine with pyrimidine derivatives under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like DMSO, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or proteins . In antitrypanosomal applications, it may interfere with the metabolic pathways of the parasite, leading to its death .
Vergleich Mit ähnlichen Verbindungen
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine can be compared with other similar compounds, such as:
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine: This compound has a similar structure but differs in the position of the amino group.
O6-(4-aminomethylbenzyl)cytosine: Another related compound with similar applications in biological labeling and drug development.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C12H14N4O |
|---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
4-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-5-amine |
InChI |
InChI=1S/C12H14N4O/c13-5-9-1-3-10(4-2-9)7-17-12-11(14)6-15-8-16-12/h1-4,6,8H,5,7,13-14H2 |
InChI-Schlüssel |
LAZXDRLUTGKZQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)COC2=NC=NC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


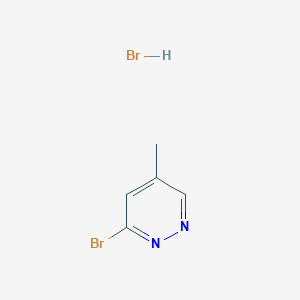
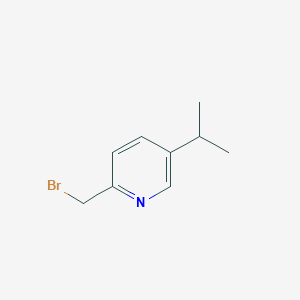
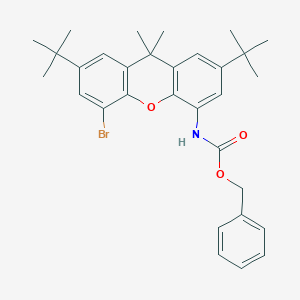
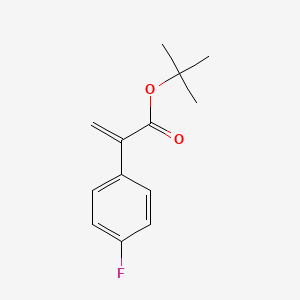
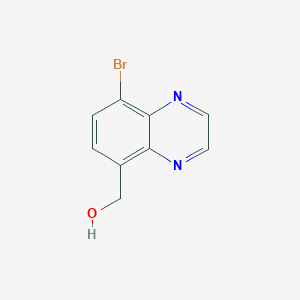
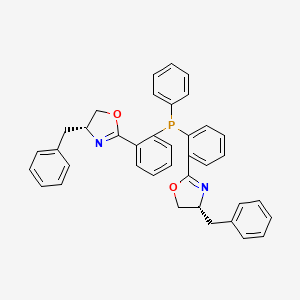
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
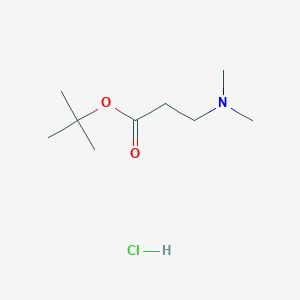
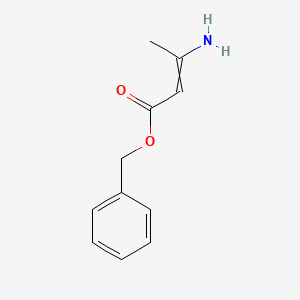
![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
![3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13664957.png)
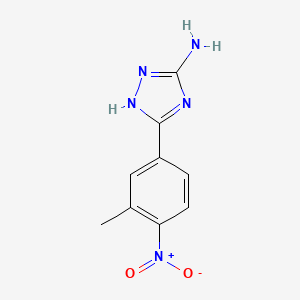
![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
